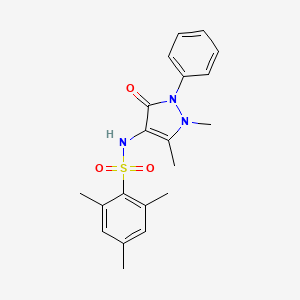

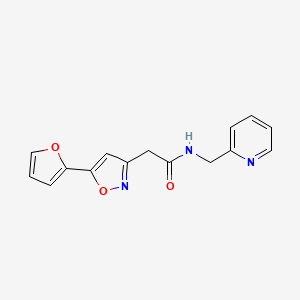

![molecular formula C18H24N2O3S B2470791 tert-Butyl 4-((benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carboxylate CAS No. 1420980-27-3](/img/structure/B2470791.png)

tert-Butyl 4-((benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities . Another study reported the synthesis of benzothiazole derivatives through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Aplicaciones Científicas De Investigación

1. Intermediate in Anticancer Drug Synthesis

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a derivative of the compound , is a significant intermediate in the synthesis of small molecule anticancer drugs. This compound is synthesized through various steps including nucleophilic substitution and oxidation reactions. Its effectiveness in overcoming resistance problems in cancer treatment highlights its potential in anticancer therapeutics (Zhang et al., 2018).

2. Role in Biologically Active Compounds

Another derivative, Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, plays a crucial role as an intermediate in the synthesis of various biologically active compounds, including the cancer drug crizotinib. This synthesis process involves multiple steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate (Kong et al., 2016).

3. Key Intermediate of Vandetanib

The compound tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate is identified as a key intermediate in the synthesis of Vandetanib, a medication used in cancer treatment. Its synthesis involves steps like acylation and sulfonation (Wang et al., 2015).

4. Synthesis of Nociceptin Antagonists

An efficient and practical asymmetric synthesis of 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, an intermediate in nociceptin antagonist synthesis, is reported. This synthesis plays a role in developing therapeutic agents for pain management (Jona et al., 2009).

5. Inhibitors of Acetyl-CoA Carboxylase

The synthesis of spiropiperidine lactam, an acetyl-CoA carboxylase inhibitor, has been reported. This compound, derived from tert-butyl 4-oxopiperidine-1-carboxylate, plays a significant role in the development of novel ACC inhibitors (Huard et al., 2012).

Mecanismo De Acción

Target of action

They might interact with various cellular targets leading to growth inhibition of cancer cells .

Mode of action

Some benzothiazole derivatives have been found to induce apoptosis and cause cell cycle arrests in cancer cells .

Biochemical pathways

Without specific information on “tert-Butyl 4-((benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carboxylate”, it’s difficult to determine the exact biochemical pathways it affects. Benzothiazole derivatives might affect various pathways involved in cell proliferation and survival .

Result of action

As mentioned earlier, some benzothiazole derivatives have been found to induce apoptosis and cause cell cycle arrests in cancer cells . This might be a potential result of the action of “this compound”.

Propiedades

IUPAC Name |

tert-butyl 4-(1,3-benzothiazol-2-yloxymethyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3S/c1-18(2,3)23-17(21)20-10-8-13(9-11-20)12-22-16-19-14-6-4-5-7-15(14)24-16/h4-7,13H,8-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZOJMBOMQVMSFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)COC2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2470712.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenylethanesulfonamide](/img/structure/B2470714.png)

![2,3-Dihydrofuro[3,2-c]pyridin-4-amine](/img/structure/B2470715.png)

![2-Methyl-6-nitro-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2470720.png)

![3-{[1-(2-Hydroxycyclohexyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2470721.png)

![N-(3,5-difluorophenyl)-2-(6,7-dimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)acetamide](/img/structure/B2470728.png)